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Compound of Interest

Compound Name: 8-Methoxy-3-methylquinoline

Cat. No.: B156204 Get Quote

A Statistical and Mechanistic Overview for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous

therapeutic agents. Within this class, 8-methoxyquinoline derivatives have emerged as

promising candidates for both anticancer and antimicrobial applications. This guide provides a

comparative statistical analysis of the biological data for key 8-methoxyquinoline derivatives,

offering insights into their performance against various cell lines and bacterial strains. Detailed

experimental protocols and mechanistic pathway visualizations are included to support further

research and development.

While specific biological data for 8-Methoxy-3-methylquinoline is limited in publicly accessible

literature, extensive research on its close derivatives provides valuable comparative insights.

This guide focuses on these well-characterized analogs to delineate structure-activity

relationships and potential therapeutic applications.

Anticancer Activity: A Comparative Analysis of
Cytotoxicity
Several derivatives of 8-methoxyquinoline have demonstrated potent cytotoxic effects against a

range of cancer cell lines. The primary mechanism of action for many of these compounds

involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that

regulates cell growth, proliferation, and survival.[1][2][3]
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Below is a summary of the half-maximal inhibitory concentrations (IC50) for prominent 8-

methoxyquinoline derivatives against various cancer cell lines. Lower IC50 values indicate

greater potency.
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Compound/Alternat
ive

Cell Line IC50 (µM) Reference

8-Methoxy-2,5-

dimethyl-5H-

indolo[2,3-b] quinoline

(MMNC)

HCT116 (Colon

Cancer)
0.33 [3]

Caco-2 (Colon

Cancer)
0.51 [3]

AGS (Gastric Cancer) 3.6 [3]

PANC-1 (Pancreatic

Cancer)
18.4 [3]

SMMC-7721 (Liver

Cancer)
9.7 [3]

2-Chloro-8-methoxy-

5-methyl-5H-

indolo[2,3-b] quinoline

(Compound 49)

HCT116 (Colon

Cancer)
0.35 [4]

Caco-2 (Colon

Cancer)
0.54 [4]

Neocryptolepine

(Parent Compound)

HCT116 (Colon

Cancer)
6.26 [4]

HIEC (Normal

Intestinal Epithelial)
31.37 [4]

Gefitinib (Standard of

Care)

HeLa (Cervical

Cancer)
17.12 [5]

BGC-823 (Gastric

Cancer)
19.27 [5]

8-Hydroxyquinoline
HCT 116 (Colon

Cancer)
9.33 [5]
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Antimicrobial Activity: Targeting Bacterial DNA
Gyrase
Quinolone compounds are well-established antibacterial agents that primarily exert their effect

by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA

replication, repair, and recombination.[6][7] While specific minimum inhibitory concentration

(MIC) data for 8-Methoxy-3-methylquinoline is not readily available, the general mechanism

of action for this class of compounds is well understood.

Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of

culture medium. Incubate overnight at 37°C.

Compound Treatment: Expose cells to varying concentrations of the test compound for 24,

48, or 72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan

crystals.

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Bacterial DNA Gyrase Inhibition Assay
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This assay measures the ability of a compound to inhibit the supercoiling activity of DNA

gyrase.

Protocol:

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH

7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v)

glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA.

Compound Addition: Add the test compound at various concentrations to the reaction

mixture.

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

Incubation: Incubate the reaction at 37°C for 1 hour.

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and

EDTA).

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an

agarose gel.

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV

light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band

and an increase in the relaxed DNA band.

Visualizing Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway Inhibition
The following diagram illustrates the key points of inhibition by 8-methoxyquinoline derivatives

in the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-methoxyquinoline derivatives.

Experimental Workflow for Anticancer Drug Screening
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The following diagram outlines the typical workflow for screening and evaluating the anticancer

potential of novel compounds.
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Caption: Workflow for anticancer compound screening and lead identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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